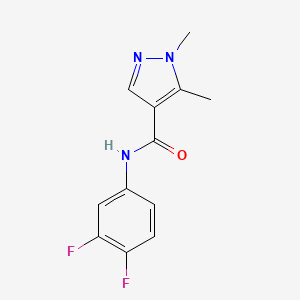![molecular formula C18H22N2O4S B7546036 2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide, also known as Compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide X works by inhibiting the activity of an enzyme called carbonic anhydrase, which is involved in regulating pH levels in the body. By inhibiting this enzyme, this compound X can reduce inflammation and slow down the growth of cancer cells. Additionally, this compound X has been shown to have an inhibitory effect on the activity of certain proteins that are involved in the development of cancer.
Biochemical and Physiological Effects
This compound X has been shown to have a number of biochemical and physiological effects in vitro. It has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, this compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide X in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound X has been shown to have a high degree of selectivity for its target proteins, which reduces the risk of off-target effects. One limitation of using this compound X in lab experiments is its relatively low potency compared to other anti-inflammatory and anticancer agents.
将来の方向性
There are several potential future directions for research involving 2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide X. One area of research could focus on developing more potent analogs of this compound X that have improved anti-inflammatory and anticancer activity. Additionally, further studies could be carried out to investigate the mechanism of action of this compound X in more detail, with the aim of identifying new targets for therapeutic intervention. Finally, studies could be carried out to investigate the potential use of this compound X in combination with other anti-inflammatory and anticancer agents, with the aim of developing more effective treatment strategies.
合成法
2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide X can be synthesized by reacting 2,4-dimethylphenol with ethyl chloroacetate and sodium hydride to produce 2-(2,4-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with 3-aminobenzenesulfonamide to yield this compound X. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide X has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound X has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-12-7-8-17(13(2)9-12)24-11-18(21)20-14(3)15-5-4-6-16(10-15)25(19,22)23/h4-10,14H,11H2,1-3H3,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUBVHUJLRWENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC(C)C2=CC(=CC=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

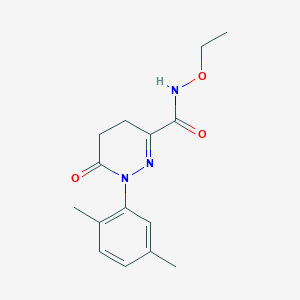
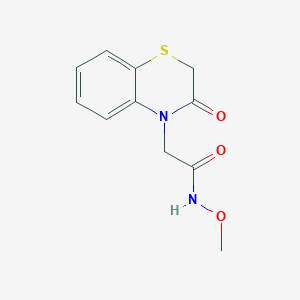

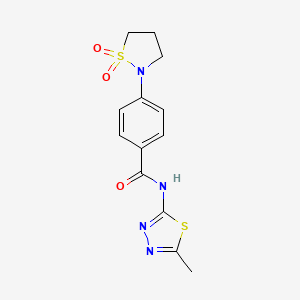
![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
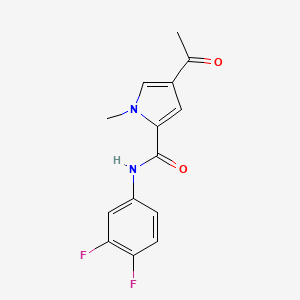
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)
